molecular formula C7H7ClFN B6281496 3-(chloromethyl)-2-fluoro-5-methylpyridine CAS No. 1227594-57-1

3-(chloromethyl)-2-fluoro-5-methylpyridine

Cat. No.: B6281496
CAS No.: 1227594-57-1
M. Wt: 159.6
InChI Key:
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Description

3-(chloromethyl)-2-fluoro-5-methylpyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a chloromethyl group, a fluorine atom, and a methyl group attached to a pyridine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-2-fluoro-5-methylpyridine can be achieved through several methods. One common approach involves the chloromethylation of 2-fluoro-5-methylpyridine. This reaction typically employs chloromethyl methyl ether and a Lewis acid catalyst such as zinc iodide in a solvent like dichloromethane . The reaction is carried out under mild conditions, often at temperatures ranging from 5 to 10°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chloromethylation processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of environmentally friendly catalysts and solvents is also emphasized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-2-fluoro-5-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde under appropriate conditions.

    Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

3-(chloromethyl)-2-fluoro-5-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-2-fluoro-5-methylpyridine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to specific targets by forming hydrogen bonds or van der Waals interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(chloromethyl)-2-fluoropyridine: Lacks the methyl group, which may affect its reactivity and binding properties.

    3-(chloromethyl)-5-methylpyridine: Lacks the fluorine atom, which may influence its chemical stability and interactions.

    2-fluoro-5-methylpyridine: Lacks the chloromethyl group, which significantly alters its reactivity.

Uniqueness

3-(chloromethyl)-2-fluoro-5-methylpyridine is unique due to the combination of the chloromethyl, fluorine, and methyl groups on the pyridine ring. This unique structure imparts distinct reactivity and binding properties, making it valuable in various chemical and biological applications.

Properties

CAS No.

1227594-57-1

Molecular Formula

C7H7ClFN

Molecular Weight

159.6

Purity

95

Origin of Product

United States

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